Anti-MRSA agent 27

Antimicrobial Resistance Minimum Inhibitory Concentration Bacteriology

Anti-MRSA agent 27 (also known as compound 4a) is a synthetic small molecule with the chemical formula C₁₅H₁₀F₃N₃OS and a molecular weight of 337.3 g/mol. It is categorized as a benzothiazole-based urea derivative, specifically 1-(1,3-benzothiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]urea.

Molecular Formula C15H10F3N3OS
Molecular Weight 337.3 g/mol
Cat. No. B15567319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-MRSA agent 27
Molecular FormulaC15H10F3N3OS
Molecular Weight337.3 g/mol
Structural Identifiers
InChIInChI=1S/C15H10F3N3OS/c16-15(17,18)9-5-7-10(8-6-9)19-13(22)21-14-20-11-3-1-2-4-12(11)23-14/h1-8H,(H2,19,20,21,22)
InChIKeyMUDXNMBQUFEFLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Anti-MRSA Agent 27: Potency and Biofilm Disruption Profile for Research Applications


Anti-MRSA agent 27 (also known as compound 4a) is a synthetic small molecule with the chemical formula C₁₅H₁₀F₃N₃OS and a molecular weight of 337.3 g/mol . It is categorized as a benzothiazole-based urea derivative, specifically 1-(1,3-benzothiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]urea [1]. This compound is recognized for its potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA), with a reported minimum inhibitory concentration (MIC) of 0.0975 μmol/L . Beyond direct antibacterial action, it demonstrates functional efficacy by disrupting established MRSA biofilms and inhibiting the production of hemolytic toxins, key virulence factors .

Anti-MRSA Agent 27: Why Standard MRSA Agents and Analogs Are Not Functionally Equivalent


While many antimicrobial agents demonstrate activity against planktonic MRSA, the functional profile of Anti-MRSA agent 27 extends to critical pathogenicity mechanisms that are not uniformly addressed by all anti-MRSA compounds. Specifically, its reported ability to disrupt mature biofilms and suppress hemolytic toxin production represents a dual-action profile that distinguishes it from agents whose primary mode of action is solely bacteriostatic or bactericidal on free-floating cells. This is particularly relevant as biofilm formation and toxin secretion are major contributors to MRSA virulence and treatment recalcitrance [1]. Therefore, substitution with a generic anti-MRSA agent possessing a similar MIC but lacking demonstrated anti-biofilm or anti-virulence activity may not recapitulate the same experimental outcomes in models of chronic or device-associated infection.

Anti-MRSA Agent 27: A Quantitative Guide to Potency and Biofilm Disruption for Informed Selection


In Vitro Antibacterial Potency of Anti-MRSA Agent 27 Against Methicillin-Resistant Staphylococcus aureus

Anti-MRSA agent 27 demonstrates potent in vitro growth inhibition of MRSA with a minimum inhibitory concentration (MIC) of 0.0975 μmol/L . For context, a structurally distinct anti-MRSA compound (metronidazole-modified indole derivative 4a) from a separate study required an MIC of 6 μM against MRSA [1]. While these are not head-to-head comparisons, the data illustrate the high potency of Anti-MRSA agent 27 in this assay system.

Antimicrobial Resistance Minimum Inhibitory Concentration Bacteriology

Disruption of Pre-formed MRSA Biofilms by Anti-MRSA Agent 27

Anti-MRSA agent 27 is reported to effectively disrupt established MRSA biofilms . This functional activity is a key differentiator from many standard-of-care antibiotics, such as vancomycin, which often show poor penetration and reduced efficacy against MRSA in biofilm states [1]. While specific quantitative metrics (e.g., Minimum Biofilm Eradication Concentration) are not provided in the available datasheets, this qualitative claim positions the compound as a candidate for investigating biofilm-associated infections.

Biofilm Antibiofilm Activity Virulence

Suppression of MRSA Hemolytic Toxin Production by Anti-MRSA Agent 27

Anti-MRSA agent 27 is reported to inhibit the production of hemolysins by MRSA . Hemolysins, such as alpha-toxin, are key virulence factors that contribute to tissue damage and immune evasion [1]. This anti-virulence activity represents a distinct mechanism of action that complements direct bacterial killing. For comparison, some compounds like lapatinib have been shown to inhibit hemolytic activity at concentrations like 12.5 μM [2], highlighting the broader research interest in targeting this pathway.

Virulence Factor Hemolysin Inhibition Anti-virulence

Anti-MRSA Agent 27: Optimal Research and Industrial Application Scenarios


In Vitro Studies on MRSA Virulence and Biofilm Disruption

This compound is ideally suited for research programs focused on anti-virulence strategies against MRSA. Its reported dual activity—disrupting established biofilms and suppressing hemolysin production —makes it a valuable tool for dissecting the molecular mechanisms of MRSA pathogenicity. Researchers can employ it in microtiter plate biofilm assays or gene expression studies to investigate how inhibition of these specific virulence traits affects bacterial community behavior and host-pathogen interactions.

Early-Stage Antimicrobial Drug Discovery and Lead Optimization

With a potent MIC of 0.0975 μmol/L , Anti-MRSA agent 27 serves as a high-quality hit or lead compound for medicinal chemistry campaigns targeting MRSA. Its benzothiazole-urea core provides a tractable scaffold for structure-activity relationship (SAR) studies aimed at improving pharmacokinetic properties or expanding the spectrum of activity while maintaining its potency and anti-virulence profile.

Combination Therapy and Antibiotic Adjuvant Research

Given its ability to disrupt biofilms , Anti-MRSA agent 27 can be utilized in synergy studies with conventional antibiotics (e.g., vancomycin, daptomycin). The rationale is that its biofilm-disrupting action may sensitize MRSA to agents that are otherwise ineffective against biofilm-embedded cells. Such research is critical for developing new therapeutic regimens for chronic or device-associated MRSA infections.

Development of Topical or Device-Coating Antimicrobial Formulations

The compound's potent anti-MRSA activity and specific biofilm-disrupting properties make it a candidate for evaluation in topical formulations or as a coating agent for medical devices (e.g., catheters, implants). Its ability to prevent biofilm formation and attenuate toxin production could be leveraged to reduce the risk of device-related infections, a significant clinical and industrial challenge.

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